7-Chlorofuro[2,3-c]pyridine
Description
Significance of Fused Heterocyclic Systems in Organic and Medicinal Chemistry
Fused heterocyclic systems are integral to the development of pharmaceuticals, forming the structural backbone of numerous bioactive compounds. fiveable.me Their rigid, planar structures can interact effectively with biological targets, making them valuable in the design of new drugs. ias.ac.in The presence of multiple heteroatoms, such as nitrogen and oxygen, within the fused rings enhances their chemical reactivity and provides diverse opportunities for functionalization. fiveable.me This versatility allows chemists to create a wide array of derivatives with tailored properties for specific applications in medicinal chemistry. fiveable.me
The unique structural characteristics of fused heterocycles enable specific interactions with biological targets, which can lead to enhanced drug efficacy and selectivity. fiveable.me By synthetically modifying these systems, researchers can optimize pharmacokinetic properties and reduce potential side effects. fiveable.me The broad relevance and the capacity to fine-tune their characteristics through synthetic modifications continue to propel advancements in both fundamental and applied chemistry. ias.ac.in
Overview of Furo[2,3-c]pyridine (B168854) Scaffolds in Academic Investigations
The furo[2,3-c]pyridine core, an isostere of azaindole, has garnered increasing interest as a hinge-binding template in the synthesis of kinase inhibitors. nih.gov This scaffold is composed of an electron-deficient pyridine (B92270) ring fused to an electron-rich furan (B31954) ring. nih.gov This electronic arrangement confers unique reactivity and makes it a valuable component in the field of medicinal chemistry. vulcanchem.com
Research into furo[2,3-c]pyridine derivatives has revealed their potential in various therapeutic areas. For instance, some derivatives have shown activity against multidrug-resistant Mycobacterium tuberculosis, while others have been investigated as EGFR and AKT inhibitors. nih.gov The versatility of the furo[2,3-c]pyridine scaffold allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) for different biological targets. nih.gov The development of efficient synthetic routes to access this core structure is crucial for facilitating these investigations. nih.gov
The Strategic Role of 7-Chlorofuro[2,3-c]pyridine as a Synthetic Precursor and Intermediate
This compound serves as a key synthetic intermediate in the preparation of more complex molecules. The chlorine atom at the 7-position is a reactive site, making the compound a valuable building block for various chemical transformations. vulcanchem.com This reactivity allows for the introduction of diverse functional groups through reactions such as nucleophilic substitutions and cross-coupling reactions. vulcanchem.com
One of the primary methods for synthesizing the furo[2,3-c]pyridine core involves the use of this compound. A common synthetic route starts with furan-3-acrylic acid, which is converted to an acid azide (B81097). prepchem.com This azide then undergoes thermal cyclization to form a furopyridone. prepchem.com Subsequent treatment with phosphorus oxychloride yields this compound. prepchem.com This chlorinated intermediate can then be used in further synthetic steps. For example, reductive dechlorination with zinc in acetic acid can provide the parent furo[2,3-c]pyridine. prepchem.com
The strategic importance of this compound is underscored by its utility in creating derivatives with potential biological activity. For instance, it is a precursor in the synthesis of compounds that have been investigated for their role as enzyme inhibitors. ontosight.ai The ability to modify the 7-position of the furo[2,3-c]pyridine ring system is crucial for developing new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chlorofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUYPLVLAHBYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510846 | |
| Record name | 7-Chlorofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84400-99-7 | |
| Record name | 7-Chlorofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chlorofuro 2,3 C Pyridine and Its Derivatives
Established Synthetic Routes to the 7-Chlorofuro[2,3-c]pyridine Core
The construction of the fused furo[2,3-c]pyridine (B168854) system presents unique challenges, primarily due to the potential instability of the furan (B31954) ring under the strong acidic conditions often required for classical cyclization reactions. semanticscholar.org However, specific multi-step pathways have been developed to effectively synthesize the this compound scaffold. semanticscholar.orgprepchem.com
A well-documented route to this compound begins with a readily available precursor, furan-3-acrylic acid. prepchem.com The synthesis proceeds through the formation of a key intermediate, a furopyridone, which is subsequently chlorinated.
The initial step involves the conversion of furan-3-acrylic acid into its corresponding acid azide (B81097). prepchem.com This is typically achieved by first forming a mixed anhydride (B1165640) through reaction with ethoxycarbonyl chloride in the presence of triethylamine, followed by treatment with aqueous sodium azide. prepchem.com The resulting furan-3-acrylic acid azide is then subjected to thermal cyclization. prepchem.com This transformation leads to the formation of the furopyridone core. The final step to achieve the target compound is the chlorination of the furopyridone intermediate. prepchem.com
The specific conditions for each step are critical for the successful synthesis of the this compound core.
The cyclization of furan-3-acrylic acid azide into the furopyridone is accomplished by heating the azide in a high-boiling point solvent like diphenylmethane, with tributylamine (B1682462) present, at temperatures ranging from 190°C to 210°C. prepchem.com The subsequent chlorination of the resulting furopyridone intermediate is carried out using a strong chlorinating agent, phosphorus oxychloride (POCl₃), to yield this compound. prepchem.com This method of converting a pyridone to a chloro-pyridine is a common strategy in heterocyclic chemistry. A similar approach is used for the synthesis of the isomeric 4-chlorofuro[3,2-c]pyridine (B1586628), where the corresponding pyridone is treated with phosphorus oxychloride.
Table 1: Key Reactions in the Synthesis of this compound
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Furan-3-acrylic acid | Ethoxycarbonyl chloride, Triethylamine, Sodium azide | Furan-3-acrylic acid azide | prepchem.com |
| 2 | Furan-3-acrylic acid azide | Diphenylmethane, Tributylamine, Heat (190-210°C) | Furopyridone intermediate | prepchem.com |
Multi-Step Synthesis from Precursors
Derivatization Strategies Utilizing this compound as a Starting Material
The chlorine atom at the 7-position of the furo[2,3-c]pyridine ring is a reactive handle that allows for extensive functionalization. This reactivity is primarily exploited through nucleophilic displacement and palladium-catalyzed cross-coupling reactions, making this compound a valuable building block. vulcanchem.com
The electron-withdrawing nature of the pyridine (B92270) nitrogen and the fused furan ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This allows the chloro group to be displaced by a variety of nucleophiles.
A specific example involves the reaction of this compound with anhydrous piperazine (B1678402) in ethylene (B1197577) glycol at 140°C for several hours. thieme-connect.com This reaction substitutes the chlorine atom to form a new carbon-nitrogen bond. thieme-connect.com In general, nucleophiles such as amines, thiols, and alkoxides can be used to displace the chloro group, providing access to a wide range of derivatives. evitachem.com Analogous reactions have been demonstrated on the related isomer, 4-chlorofuro[3,2-c]pyridine, which undergoes nucleophilic substitution with secondary amines like piperidine, morpholine, and pyrrolidine, as well as with sodium alkoxides.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. evitachem.com
Several types of palladium-catalyzed cross-coupling reactions have been applied to functionalize the this compound scaffold and its isomers.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound has been successfully coupled with trimethylsilylacetylene. google.com The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a copper(I) co-catalyst (e.g., copper(I) iodide) and a base like triethylamine. google.com Studies on the related 4-chlorofuro[3,2-c]pyridine show it can be coupled with various acetylenes to yield the expected products in moderate to good yields. mdpi.com
Suzuki-Miyaura Coupling: This methodology involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium(0) species. mdpi.com For instance, the isomeric 4-chlorofuro[3,2-c]pyridine has been coupled with different boronic acids using palladium catalysts to generate a variety of aryl-substituted furopyridines. mdpi.com A common catalytic system for this transformation is Pd(PPh₃)₄ with an aqueous base like sodium carbonate.
Hiyama Coupling: This reaction couples organosilanes with organic halides. The Hiyama coupling of 4-chlorofuro[3,2-c]pyridine with silylacetylenes has been achieved using a palladium catalyst system like Pd(CH₃CN)₂Cl₂/PPh₃ with cesium carbonate (Cs₂CO₃) as the base. mdpi.com However, it has been noted that furo[3,2-c]pyridine (B1313802) substrates can exhibit lower reactivity and yields in Hiyama and Sonogashira couplings compared to their thieno[3,2-b]pyridine (B153574) counterparts, which is attributed to the different electronic properties of oxygen versus sulfur.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Sonogashira | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | Alkynyl-furo[2,3-c]pyridine | google.com |
| Suzuki-Miyaura | 4-Chlorofuro[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl-furo[3,2-c]pyridine |
Modifications at the Furan Moiety
The furan moiety of the furo[2,3-c]pyridine system can undergo oxidation. For instance, dihydrofuro[2,3-b]pyridines can be aromatized to the corresponding furo[2,3-b]pyridine (B1315467) using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.orgnih.gov In some cases, the furan ring can be opened through oxidative processes. For example, treatment of a cis-tetrahydrodiol derivative of furo[2,3-b]quinoline (B11916999) with ruthenium dioxide and sodium periodate (B1199274) resulted in an oxidative ring-opening of the furan ring to form dicarboxylic acid products. rsc.org While these examples are on the related furo[2,3-b]pyridine isomer, they suggest potential oxidative pathways for the furan portion of this compound.
Reduction of the furan ring in the furo[2,3-c]pyridine system is a key transformation. The reductive dechlorination of this compound using zinc in acetic acid provides the parent furo[2,3-c]pyridine. prepchem.com Furthermore, catalytic hydrogenation of furo[2,3-b]quinoline derivatives using hydrogen gas and a palladium on carbon (Pd/C) catalyst can lead to the reduction of the furan ring, yielding a cis-tetrahydrodiol. rsc.org This indicates that the furan ring is susceptible to reduction under specific catalytic conditions.
Oxidation Reactions
Transformations of the Pyridine Moiety
The pyridine ring of the furo[2,3-c]pyridine scaffold is amenable to various transformations. Nucleophilic aromatic substitution (SNAr) is a common reaction, where the chlorine atom at the 7-position can be displaced by various nucleophiles. nih.gov For example, this compound can react with amines to form 7-aminofuro[2,3-c]pyridine derivatives. google.com
Additionally, the pyridine nitrogen can be oxidized to an N-oxide, which can then facilitate further reactions such as chlorination and cyanation. semanticscholar.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are also powerful tools for functionalizing the pyridine ring, allowing for the introduction of various substituents. nih.govclockss.org For instance, the chlorine atom at the 7-position can be utilized in Suzuki coupling reactions with boronic acids to introduce new carbon-carbon bonds.
Chemo- and Regioselectivity in this compound Synthesis and Reactions
The synthesis and subsequent reactions of this compound often involve considerations of chemo- and regioselectivity. The inherent electronic properties of the fused bicyclic system, with an electron-rich furan ring and an electron-deficient pyridine ring, dictate the reactivity. semanticscholar.orgnih.gov
During synthesis, the regioselectivity of cyclization is crucial. For example, in the synthesis of furo[3,2-c]pyridines via a Sonogashira coupling followed by cyclization, the 5-endo-dig cyclization is favored. clockss.org
In terms of reactivity, the chlorine atom at the 7-position of the pyridine ring is a key handle for selective functionalization. Nucleophilic aromatic substitution reactions preferentially occur at this position. nih.gov Palladium-catalyzed cross-coupling reactions also exhibit high chemoselectivity, allowing for the specific modification at the 7-position without affecting other parts of the molecule. acs.org For instance, in a molecule with multiple halogen substituents, it's possible to selectively couple at one position over another by carefully choosing the reaction conditions and catalyst system. nih.gov However, achieving high selectivity can be challenging, as seen in attempts to selectively couple a triflate over a bromide on a furopyridine core, which resulted in mixtures of products. nih.gov
The reactivity of the furan ring versus the pyridine ring is another aspect of chemoselectivity. While the pyridine ring is more susceptible to nucleophilic attack, the furan ring can undergo electrophilic substitution, though this can be complicated by the ring's instability under acidic conditions. semanticscholar.org Lithiation followed by electrophilic trapping has been used to functionalize the furan ring of furo[3,2-b]pyridines with high regioselectivity. researchgate.net
Enzymatic and Biocatalytic Approaches for Related Furo[2,3-c]pyridine Derivatives
Biocatalysis offers a green and efficient alternative for the synthesis of chiral furo[2,3-c]pyridine derivatives, often providing high enantioselectivity under mild conditions. acs.org
One notable application is the enantioselective reduction of acetylpyridine derivatives. For instance, 5-acetylfuro[2,3-c]pyridine can be reduced to the corresponding (R)- or (S)-alcohol using microbial cells. tandfonline.com Candida maris has been shown to reduce 5-acetylfuro[2,3-c]pyridine to (R)-5-(1-hydroxyethyl)-furo[2,3-c]pyridine with high yield and over 99% enantiomeric excess (e.e.). tandfonline.com This chiral alcohol is a key intermediate for the synthesis of non-nucleoside HIV reverse-transcriptase inhibitors. tandfonline.com
Enzymatic resolutions using lipases have also been employed. For example, lipase (B570770) Amano PS-C I from Pseudomonas cepacia has been used for the kinetic resolution of alcohols in the synthesis of intermediates for HIV drugs. acs.org While not directly demonstrated on this compound, these methods highlight the potential of biocatalysis for producing enantiopure derivatives of the furo[2,3-c]pyridine scaffold. acs.orgtandfonline.com
Reactivity and Mechanistic Investigations of 7 Chlorofuro 2,3 C Pyridine
Electrophilic Aromatic Substitution Studies on the Furo[2,3-c]pyridine (B168854) System
The furo[2,3-c]pyridine ring system presents two aromatic rings with differing electron densities, which dictates its reactivity towards electrophiles. The furan (B31954) ring is inherently electron-rich and thus more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom.
While specific studies on the electrophilic substitution of 7-chlorofuro[2,3-c]pyridine are not extensively detailed in the available literature, predictions can be made based on the reactivity of the parent furo[2,3-c]pyridine and related isomers. For instance, bromination of furo[2,3-c]pyridine with agents like elemental bromine (Br₂) or N-bromosuccinimide (NBS) occurs via an electrophilic aromatic substitution mechanism. The heteroatoms in the fused ring system direct the substitution to specific positions. In the case of the isomeric benzo[b]furo[2,3-c]pyridines, nitration and acylation have been shown to proceed at specific positions on the benzene (B151609) ring, indicating a preference for the more activated ring system. researchgate.net
For this compound, the chloro group at the 7-position further deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution is anticipated to occur preferentially on the furan ring. Direct electrophilic substitution on unsubstituted furo[2,3-c]pyridine has not been reported to yield 2-substituted products. google.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagent | Predicted Position of Substitution |
| Bromination | Br₂ or NBS | Furan ring |
| Nitration | HNO₃/H₂SO₄ | Furan ring |
| Acylation | Acyl Halide/Lewis Acid | Furan ring |
Nucleophilic Reactivity at the Chloro Position and Fused Rings
The primary site for nucleophilic attack on this compound is the carbon atom bearing the chloro substituent. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic aromatic substitution (SNAr) at this position, making the chloro group a versatile handle for introducing various functional groups.
The chlorine atom at the 6-position of the isomeric 6-chlorofuro[3,4-c]pyridin-1(3H)-one is known to be susceptible to nucleophilic substitution. smolecule.comvulcanchem.com This reactivity is mirrored in other chloro-substituted furopyridines and related heterocyclic systems. For instance, 4-chlorofuro[3,2-d]pyrimidines readily undergo nucleophilic substitution with various amines. mdpi.com Similarly, chloro derivatives of furo[3,2-c]pyridines can be converted to 4-amino-substituted derivatives by reaction with secondary amines. The chloro group in this compound can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. This reactivity is crucial for the synthesis of derivatives with potential biological activity, such as kinase inhibitors. google.com
The fused furan ring is generally less prone to nucleophilic attack. However, under forcing conditions, ring-opening of the furan ring can occur, as has been observed in related furo[2,3-b]pyridines. researchgate.net
Table 2: Examples of Nucleophilic Substitution Reactions on Chloro-Substituted Furopyridines
| Starting Material | Nucleophile | Product Type |
| This compound | Amines | 7-Aminofuro[2,3-c]pyridine derivatives google.com |
| 4-Chlorofuro[3,2-d]pyrimidine | Amines | 4-Aminofuro[3,2-d]pyrimidine derivatives mdpi.com |
| Chloro-furo[3,2-c]pyridines | Secondary Amines | 4-Amino-substituted furo[3,2-c]pyridines |
| 6-Chlorofuro[3,4-c]pyridin-1(3H)-one | Various Nucleophiles | Substituted furo[3,4-c]pyridin-1(3H)-ones smolecule.comvulcanchem.com |
Rearrangement Pathways and Ring Transformations
The furo[2,3-c]pyridine skeleton can undergo rearrangements and ring transformations under specific reaction conditions. While detailed studies on this compound are limited, related systems offer insights into potential pathways.
For the isomeric furo[2,3-b]pyridines, base-catalyzed rearrangement of 3-acylaminofuro[2,3-b]pyridines into 3-(oxazol-4-yl)pyridin-2-ones has been reported, which involves the nucleophilic opening of the furan ring. researchgate.net Another documented transformation is the synthesis of tetrahydrofuro[3,2-c]pyridines via a Pictet-Spengler reaction, which involves the cyclization of a furan-containing ethanamine. beilstein-journals.org
In some cases, unexpected rearrangements can occur during synthetic procedures. For example, an unforeseen rearrangement was observed during the preparation of furo[2,3-b]pyrano[4,3-d]pyridines. researchgate.net The lactone group in the isomeric 6-chlorofuro[3,4-c]pyridin-3(1H)-one is a reactive site that can undergo ring-opening reactions. vulcanchem.com
Reaction Mechanisms of Key Synthetic Transformations
The synthesis of this compound and its derivatives involves several key mechanistic steps. A common route to the furo[2,3-c]pyridine core involves the cyclization of a suitably substituted furan precursor. For example, furan-3-acrylic acid can be converted to an acid azide (B81097), which upon heating undergoes cyclization to form a furopyridone. This intermediate is then treated with phosphorus oxychloride to yield this compound. prepchem.com
The synthesis of the isomeric furo[2,3-b]pyridine (B1315467) core has been achieved through various methods, including nucleophilic aromatic substitution on a 2-halopyridine followed by ring closure. nih.gov Palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations are also employed. nih.gov
The key reaction for the functionalization of this compound is the nucleophilic aromatic substitution (SNAr) at the 7-position. This reaction proceeds via a two-step mechanism involving the initial addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore the aromaticity of the pyridine ring. This mechanism is well-established for the reaction of various amines with chloro-substituted nitrogen-containing fused heterocycles. mdpi.com
Another important transformation is the lithiation of the furo[2,3-c]pyridine ring. Treatment of this compound with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at a specific position, allowing for the introduction of other functional groups, such as iodine. google.com
Computational Chemistry and Theoretical Studies of 7 Chlorofuro 2,3 C Pyridine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic character of 7-Chlorofuro[2,3-c]pyridine. Methods such as Density Functional Theory (DFT) are employed to determine the electron distribution, molecular orbital energies, and other key electronic parameters. These calculations provide a quantitative basis for assessing the molecule's stability and reactivity.
For instance, analysis of various furopyridine isomers has shown that the arrangement of the fused rings and the position of the heteroatoms significantly influence the electronic properties. muni.cz In this compound, the electronegative chlorine atom and the nitrogen atom in the pyridine (B92270) ring are expected to be key determinants of its electronic landscape.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these frontier orbitals in this compound are critical for understanding its behavior in chemical reactions.
The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wuxibiology.com For halogenated heterocyclic compounds, the location of the LUMO can indicate the most likely sites for nucleophilic attack. wuxibiology.com In many heteroaromatic systems, the LUMO is distributed over the carbon atoms adjacent to the heteroatoms, suggesting these positions are prone to nucleophilic substitution. wuxibiology.com Computational studies on related chloropyridines and chlorodiazines have demonstrated that a proper selection of LUMO or LUMO+1 is crucial for correlating with their reactivity. wuxibiology.com
Table 1: Predicted Frontier Molecular Orbital Properties of Furopyridine Scaffolds
| Property | Predicted Value/Characteristic for Furopyridine Scaffolds |
| HOMO Energy | Generally lower in energy due to the presence of electronegative oxygen and nitrogen atoms. |
| LUMO Energy | The energy is lowered by the electron-withdrawing chlorine atom, enhancing electrophilicity. |
| HOMO-LUMO Gap | Influences the molecule's stability and reactivity; a larger gap implies higher stability. |
| LUMO Distribution | Expected to have significant density on the pyridine ring, particularly at the carbon atom bearing the chlorine, and at position 5, making these sites susceptible to nucleophilic attack. |
Electrostatic potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The ESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
For this compound, the ESP surface is expected to show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or coordination to metal ions. The area around the chlorine atom, despite its electronegativity, may exhibit a region of positive potential on the halogen atom itself (a "sigma-hole"), which can lead to halogen bonding. The hydrogen atoms of the pyridine ring will exhibit positive potential. These ESP features provide valuable insights into the molecule's intermolecular interactions and potential binding modes with biological targets.
Frontier Molecular Orbital Theory Applications
Prediction of Reactive Sites and Selectivity
Computational methods are highly effective in predicting the most probable sites for chemical reactions on a molecule. For this compound, both electronic and steric factors, as calculated by quantum chemical methods, will govern its reactivity and selectivity in various reactions.
The presence of the electron-withdrawing chlorine atom at position 7 and the nitrogen atom in the pyridine ring significantly influences the electron density distribution across the bicyclic system. This makes the pyridine ring generally electron-deficient and susceptible to nucleophilic attack. Computational studies on similar heterocyclic systems suggest that nucleophilic aromatic substitution (SNAr) of the chlorine atom is a probable reaction. The LUMO distribution, as discussed in the FMO theory section, would further pinpoint the carbon atom attached to the chlorine as a primary electrophilic site.
Conformational Analysis and Energetic Profiles
While the fused ring system of this compound is largely planar and rigid, conformational analysis becomes important when substituents are introduced. For derivatives of this compound, understanding the preferred three-dimensional arrangements and the energy barriers between different conformers is crucial for predicting their properties and biological activity. nih.gov
Molecular Docking and Simulation Studies for Biological Interactions
The furopyridine scaffold is of significant interest in medicinal chemistry, with many derivatives showing activity as kinase inhibitors. smolecule.comnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. scilit.com These studies are essential for understanding the potential of this compound derivatives as therapeutic agents.
Research on related furopyridine derivatives has demonstrated their ability to bind to the active sites of various kinases. smolecule.commdpi.com For instance, derivatives of 7-aminofuro[2,3-c]pyridine have been identified as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a protein implicated in inflammatory diseases and cancer. rcsb.orgebi.ac.uk Docking studies of these inhibitors into the ATP-binding site of TAK1 have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their inhibitory activity. rcsb.org
Table 2: Potential Biological Targets and Docking Insights for this compound Derivatives
| Potential Target | Key Interactions Observed in Related Furopyridines | Relevance for this compound |
| Kinases (e.g., TAK1, CDKs) | Hydrogen bonding between the pyridine nitrogen and backbone residues of the kinase hinge region. Hydrophobic interactions with residues in the ATP-binding pocket. mdpi.comrcsb.org | The pyridine nitrogen can act as a hydrogen bond acceptor. The planar furopyridine core can engage in π-stacking interactions. The chlorine atom can be a site for further functionalization to enhance binding affinity. |
| Other Enzymes and Receptors | The fused heterocyclic structure provides a rigid scaffold for positioning functional groups to interact with specific residues in a binding site. | The specific substitution pattern of this compound could offer unique interactions and selectivity for different biological targets. |
Note: This table is based on molecular docking studies performed on derivatives of the furopyridine scaffold. The insights are extrapolated to suggest the potential interactions of this compound derivatives.
Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. scilit.com Such simulations can reveal how the ligand and protein adapt to each other's presence and can be used to calculate binding free energies, offering a more quantitative prediction of binding affinity.
Applications in Medicinal Chemistry and Biological Research
7-Chlorofuro[2,3-c]pyridine as a Building Block for Pharmacologically Active Compounds
The reactivity of the chlorine atom at the 7-position of the furo[2,3-c]pyridine (B168854) core makes it an ideal starting point for introducing various functional groups through cross-coupling reactions. This adaptability has been extensively utilized by medicinal chemists to design and synthesize compounds with specific biological activities.
Synthesis of Dopamine (B1211576) Receptor Agonists
Derivatives of this compound have shown significant promise as dopamine receptor agonists, which are critical for treating conditions like Parkinson's disease.
Research has focused on developing partial agonists for the D2 and D3 dopamine receptors, as this approach may offer a better therapeutic window for Parkinson's disease by balancing dopaminergic tone and potentially reducing side effects compared to full agonists. thieme-connect.com In one study, a series of novel compounds were synthesized using this compound as a key intermediate. thieme-connect.com Notably, compounds 7b and 34c emerged as partial agonists of D2 and D3 receptors. thieme-connect.com
In addition to dopamine receptor activity, stimulation of the 5-HT1A serotonin (B10506) receptor is believed to alleviate both motor and non-motor symptoms of Parkinson's disease. thieme-connect.com The aforementioned compounds 7b and 34c were also found to be potent full agonists of the 5-HT1A receptor, demonstrating a multi-target profile. thieme-connect.com
The development of ligands that can simultaneously target multiple receptors is a key strategy in modern drug discovery. The dual D2/D3 partial agonism and 5-HT1A full agonism of compounds derived from this compound highlight the potential of this scaffold in creating multi-target drugs for complex neurological disorders. thieme-connect.com The table below summarizes the in vitro activities of key compounds.
| Compound | D2 Receptor (EC50, nmol/L) | D3 Receptor (EC50, nmol/L) | 5-HT1A Receptor (EC50, nmol/L) |
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
| Data from a study on novel dopamine/serotonin receptor agonists. thieme-connect.com |
Compound 34c also demonstrated good metabolic stability in vitro, making it a promising candidate for further development. thieme-connect.com
5-HT1A Receptor Agonism Studies
Development of Anti-HIV Agents (e.g., non-nucleoside reverse transcriptase inhibitors)
The furo[2,3-c]pyridine scaffold has been identified as a promising framework for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. An efficient and stereoselective synthesis has been developed for furo[2,3-c]pyridine thiopyrimidine HIV-1 reverse transcriptase inhibitors. researchgate.net The versatility of the this compound starting material allows for the creation of diverse derivatives with potential anti-HIV activity. google.comsdsuv.co.in
Exploration as TAK1 Inhibitors for Cancer Therapeutics
Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule involved in inflammation and has emerged as a potential therapeutic target in cancer. google.comoup.com A series of 7-aminofuro[2,3-c]pyridine derivatives, synthesized from this compound, have been developed as potent inhibitors of TAK1. nih.govrcsb.org Optimization of these compounds for kinase selectivity and pharmacokinetic properties led to the discovery of a potent and relatively selective TAK1 inhibitor with demonstrated activity in an in vivo model of ovarian cancer. nih.govrcsb.org The crystal structure of one such inhibitor bound to TAK1 has provided valuable insights for further drug design. ebi.ac.uk One particular derivative, trans-4-{4-[7-amino-2-(1,2,3-benzothiadiazol-7-yl)-3-chlorofuro[2,3-c]pyridin-4-yl]-1H-pyrazol-1-yl}cyclohexanol, has been specifically identified as a TAK1 inhibitor. oup.comnih.gov
Building Blocks for Various Therapeutic Modalities (e.g., protein degraders)
The this compound core serves as a fundamental building block for the development of novel therapeutic agents. Its fused heterocyclic structure is a key feature in the design of molecules targeting various biological pathways. For instance, derivatives such as 7-aminofuro[2,3-c]pyridine have been optimized as inhibitors of TAK1 (Transforming growth factor-β-activated kinase 1), a crucial enzyme in inflammatory signaling pathways researchgate.net. Furthermore, the broader class of furopyridines is recognized in the development of kinase inhibitors, highlighting the scaffold's importance. While a closely related isomer, 7-bromo-4-chlorofuro[3,2-c]pyridine, has been explicitly categorized as a protein degrader building block, it underscores the potential of the furopyridine framework in this emerging therapeutic modality calpaclab.com. The synthesis of various aminofuropyridine derivatives has been the subject of patent applications for developing treatments for conditions like ulcers and other gastrointestinal disorders, further demonstrating the role of this compound as a foundational element in medicinal chemistry. google.com
Other Emerging Biological Activities and Therapeutic Areas
Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates in several therapeutic areas.
Neurodegenerative Diseases: Researchers have synthesized novel compounds by reacting this compound with anhydrous piperazine (B1678402) to create arylpiperazine derivatives. thieme-connect.comthieme-connect.com Some of these compounds have emerged as potent, multi-target agonists for dopamine (D2, D3) and serotonin (5-HT1A) receptors. thieme-connect.comthieme-connect.com This multi-target profile is highly sought after for developing new treatments for Parkinson's disease. thieme-connect.comthieme-connect.com
Melatoninergic System Modulation: Compounds incorporating the furo[2,3-c]pyridine skeleton have been identified as powerful ligands for melatoninergic receptors. google.com This activity suggests their potential for treating sleep disorders, circadian rhythm disturbances, and other pathologies linked to the melatoninergic system. google.com
Oncology and Infectious Diseases: The broader family of furopyridine derivatives has been investigated for a variety of pharmacological effects. These include activity as inhibitors of several protein kinases implicated in cancer, such as B-Raf, EGFR, and AKT. nih.gov Additionally, certain furopyridines have shown activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov The general class of substituted furopyridines is also associated with antipsychotic, antihypertensive, and diuretic properties. sdsuv.co.in
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds derived from this compound. These studies systematically alter the structure of the molecule to understand how specific chemical features influence its biological activity.
Influence of Substituents on Receptor Affinity and Efficacy
The type and position of chemical groups (substituents) on the furo[2,3-c]pyridine scaffold and its derivatives significantly impact their interaction with biological targets.
In a series of D2/D3/5-HT1A receptor agonists developed for Parkinson's disease, SAR studies revealed critical insights. thieme-connect.comthieme-connect.com Starting with a lead compound featuring an amide group, researchers found that replacing this group with smaller electron-withdrawing groups like fluorine, chlorine, or a cyano group led to derivatives with higher potency at the D2 receptor. thieme-connect.comthieme-connect.com Conversely, introducing larger groups such as bromine or a trifluoromethyl group resulted in a dramatic decrease in activity at both D2 and 5-HT1A receptors. thieme-connect.comthieme-connect.com This indicates that the size and electronic properties of the substituent are key determinants of receptor affinity and efficacy. thieme-connect.comthieme-connect.com General studies on pyridine (B92270) derivatives have also shown that the presence of groups like -OH and -NH2 can enhance antiproliferative activity, whereas halogen atoms can sometimes decrease it. mdpi.com In the context of kinase inhibitors, a chlorine atom has been shown to interact efficiently with the hinge region of the kinase Dyrk1a, a critical interaction for inhibitory activity. sci-hub.se
Table 1: Effect of Pyridine Moiety Substituents on Receptor Activity
| Compound ID | R-Group (Substituent) | D2R EC50 (nM) | 5-HT1AR EC50 (nM) |
|---|---|---|---|
| 7a | -CONH2 | 2.5 | 1.8 |
| 7b | -F | 0.9 | 2.3 |
| 7c | -Cl | 1.1 | 2.1 |
| 7d | -Br | >1000 | >1000 |
| 7e | -CN | 1.2 | 0.6 |
| 7f | -CF3 | >1000 | >1000 |
Data sourced from a study on D2/5-HT1A receptor agonists. thieme-connect.comthieme-connect.com
Impact of Linker and Moiety Variations on Biological Activity
SAR studies on the aforementioned D2/5-HT1A receptor agonists demonstrated the critical nature of the linker's length and rigidity. thieme-connect.comthieme-connect.com Shortening the linker resulted in a loss of efficacy at both D2 and 5-HT1A receptors. thieme-connect.comthieme-connect.com Similarly, attempts to lengthen the linker or to replace the flexible piperazine group with a more constrained homopiperazine (B121016) group failed to preserve the desired dual activity. thieme-connect.comthieme-connect.com This suggests that an optimal distance and specific conformation, dictated by the linker and adjacent moieties, are necessary for the compound to bind effectively to its multiple targets. thieme-connect.comthieme-connect.com Studies on other pyrrolopyridine systems have also highlighted the importance of the distance between the core scaffold and other functional groups for biological activity. nih.gov
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) is a metric used in drug discovery to assess how well a compound binds to its target relative to its size (number of heavy atoms). It is a key parameter for optimizing fragments and lead compounds into viable drug candidates.
The optimization of derivatives from this compound often involves a systematic strategy to improve potency and drug-like properties. For example, in the development of D2/D3/5-HT1A agonists, researchers started with a lead compound and conducted extensive structural modifications to the pyridine moiety, the spacer, and the arylpiperazine group to identify agonists with more favorable multi-target profiles and enhanced metabolic stability. thieme-connect.comthieme-connect.com In other research on kinase inhibitors, scientists have explicitly used ligand efficiency to guide their optimization efforts. sci-hub.se A simple methylation of a lead compound, for instance, resulted in a minor decrease in affinity but a significant drop in ligand efficiency, indicating a less optimal use of the added atoms for binding. sci-hub.se This highlights the importance of making modifications that contribute efficiently to the binding energy.
Mechanistic Pharmacology of Derived Compounds
Mechanistic pharmacology investigates how a drug produces its effects at the molecular level. For compounds derived from this compound, this involves understanding their interactions with receptors, the signaling pathways they modulate, and the structural basis for their activity.
Compounds developed as potential treatments for Parkinson's disease were mechanistically characterized using in vitro functional assays. thieme-connect.comthieme-connect.com Their activity as agonists at D2L, D3, and 5-HT1A receptors was confirmed using a cAMP Gi assay, which measures the inhibition of cyclic AMP production following receptor activation. thieme-connect.comthieme-connect.com This demonstrates that these compounds exert their effects by directly activating these G-protein coupled receptors and initiating their downstream signaling cascades. thieme-connect.comthieme-connect.com
To further elucidate the binding mechanism, computational docking studies are often employed. For related dopamine receptor agonists, researchers have used homology models of the D1 receptor to predict how the compounds fit into the orthosteric ligand-binding site. nih.gov These models help identify key amino acid residues that interact with the ligand, providing a structural hypothesis for the observed affinity and efficacy. nih.gov For example, studies on D1 receptor-biased agonists have shown that specific serine residues in the receptor can form hydrogen bonds with the ligand, leading to strong β-arrestin signaling, a key pathway in receptor regulation. acs.org This level of mechanistic understanding is crucial for the rational design of new drugs with desired signaling profiles.
In Vitro Functional Assays (e.g., EC50 values for receptor agonism)
Derivatives of this compound have been synthesized and evaluated for their functional activity at various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are key targets in the treatment of neuropsychiatric disorders. thieme-connect.comresearchgate.net In vitro functional assays are used to determine the concentration of a compound required to elicit a half-maximal response (EC50), providing a measure of the compound's potency as an agonist.
For instance, a series of novel compounds was developed using this compound as a starting material. thieme-connect.com Among these, compounds 7b and 34c demonstrated potent agonist activity at dopamine D2, D3, and serotonin 5-HT1A receptors. thieme-connect.comresearchgate.net These compounds are considered multi-target agents, which may offer a therapeutic advantage in treating complex conditions like Parkinson's disease. researchgate.net The EC50 values for these compounds highlight their high potency, particularly for compound 7b at the D2 receptor and compound 34c at the 5-HT1A receptor. thieme-connect.comresearchgate.net
| Compound | D2 Receptor EC50 (nmol/L) | D3 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) |
|---|---|---|---|
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
In Vitro Metabolic Stability Assessments (e.g., half-life in liver microsomes)
The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development. In vitro assays using liver microsomes from different species (e.g., human, rat, mouse) provide an early indication of how a compound will be metabolized in the body. The half-life (T1/2) in these systems helps predict the compound's duration of action and potential for drug-drug interactions.
The metabolic stability of compounds 7b and 34c , derived from this compound, was evaluated in human, rat, and mouse liver microsomes. thieme-connect.comthieme-connect.com The results showed that compound 34c possessed significantly greater metabolic stability across all species tested compared to compound 7b . thieme-connect.comthieme-connect.com The extended half-life of 34c , especially in human liver microsomes (159.7 minutes), suggests it is less susceptible to rapid metabolic clearance, a desirable characteristic for a potential drug candidate. thieme-connect.comresearchgate.net
| Compound | Species | Half-life (T1/2, min) |
|---|---|---|
| 7b | Human | 17.6 |
| SD Rat | 11.1 | |
| CD-1 Mouse | 23.9 | |
| 34c | Human | 159.7 |
| SD Rat | 85.5 | |
| CD-1 Mouse | 110.8 |
Receptor Binding Affinity Profiling
Receptor binding assays are essential for characterizing the interaction of a compound with its biological target. These studies determine the affinity (often expressed as Ki or IC50 values) of a ligand for a specific receptor. While detailed binding affinity data for this compound itself is not extensively published, the functional data for its derivatives strongly indicate that this scaffold is used to design ligands with specific receptor binding profiles.
The potent agonist activity of derivatives like 7b and 34c at dopamine and serotonin receptors implies significant binding affinity for these targets. thieme-connect.comresearchgate.net Furthermore, research on the closely related furo[3,2-c]pyridine (B1313802) scaffold has shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, while interaction with the dopamine D2 receptor was weaker. nih.gov This suggests that the orientation of the furan (B31954) and pyridine rings within the core structure plays a critical role in determining the binding affinity and selectivity profile for different receptor subtypes. The development of such compounds involves extensive profiling to establish their affinity and selectivity across a panel of relevant receptors.
Biological Target Identification and Validation
The this compound scaffold has been instrumental in the identification and validation of novel biological targets for therapeutic intervention. Its derivatives have been explored as inhibitors of various enzymes and modulators of receptor pathways.
One significant target identified for furo[2,3-c]pyridine-based compounds is the Transforming growth factor β-activated kinase 1 (TAK1). nih.gov TAK1 is a key signaling molecule involved in inflammatory pathways, and its inhibition is a potential therapeutic strategy for rheumatic diseases. nih.gov The discovery of 7-aminofuro[2,3-c]pyridine derivatives as potent TAK1 inhibitors has validated this kinase as a druggable target. nih.gov
Additionally, as established through functional assays, dopamine (D2, D3) and serotonin (5-HT1A) receptors are primary biological targets for derivatives of this compound in the context of central nervous system disorders. thieme-connect.comresearchgate.net The ability to generate potent, multi-target ligands based on this scaffold helps validate the therapeutic concept of modulating these receptors simultaneously. researchgate.net
Bioisosteric Replacements in Furo[2,3-c]pyridine Scaffold Design
Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, or metabolic stability, while maintaining its primary biological activity. The furo[2,3-c]pyridine scaffold itself can be considered a bioisostere of other heterocyclic systems, such as azaindole or pyrrolopyridine.
In the field of kinase inhibitor design, the related furo[2,3-b]pyridine (B1315467) core has been successfully used as a bioisosteric replacement for a promiscuous pyrrolo[2,3-b]pyridine scaffold. tmc.edubiorxiv.org This modification from a nitrogen-containing five-membered ring (pyrrole) to an oxygen-containing ring (furan) was a key strategy to enhance kinase selectivity. tmc.edubiorxiv.org Furo-pyridine cores are less common in kinase inhibitors and may provide fewer interactions with the kinase hinge region, which can paradoxically lead to improved selectivity for the target kinase, such as CAMKK2, over others. tmc.edubiorxiv.org Similarly, the furo[2,3-b]pyridine core has been investigated as an isosteric replacement for the 7-azaindole (B17877) scaffold. nih.gov These examples highlight the utility of the furopyridine skeleton, including the this compound isomer, as a versatile template for bioisosteric modification in drug discovery.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways for Furo[2,3-c]pyridine (B168854) Derivatives
The development of efficient and versatile synthetic methodologies is paramount for exploring the chemical space around the furo[2,3-c]pyridine core. While traditional methods often rely on multi-step sequences, contemporary research focuses on creating more streamlined, atom-economical, and environmentally benign pathways.
Recent strategies have emerged that bypass harsh conditions and expensive catalysts. One novel, catalyst-free approach synthesizes furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) at room temperature, showcasing the potential for tandem reactions that form both heterocyclic rings in one sequence. researchgate.netbohrium.com Another efficient one-pot procedure for benzofuropyridines involves a four-step sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr). ljmu.ac.uk
Researchers are also exploring the functionalization of pyridine (B92270) N-oxides as a mild, metal-free route to produce various 2,3-substituted furo[2,3-b]pyridines. researchgate.netnih.gov This method avoids the often low reactivity and selectivity of the pyridine moiety by activating it towards nucleophilic and electrophilic substitution. researchgate.net The table below summarizes and compares some modern synthetic approaches.
| Synthetic Strategy | Key Features | Precursors | Advantages | Reference |
| Tandem Formation | Catalyst-free, room temperature | 3-Alkynyl-4-pyrones, Ammonium acetate | Mild conditions, high efficiency | bohrium.com |
| One-Pot Negishi/SNAr | Streamlined four-step process | Fluoropyridines, 2-Bromophenyl acetates | Facile assembly of diverse derivatives | ljmu.ac.uk |
| Pyridine N-Oxide Heterocyclization | Metal-free, mild conditions | Pyridine-N-oxide derivatives, Acyl chlorides | Good yields, straightforward functionalization | researchgate.netnih.gov |
| Palladium-Catalyzed Cyclization | Cross-coupling followed by cyclization | o-Iodoacetoxypyridines, 1-Alkynes | Simple and easy protocol | ias.ac.in |
Future work will likely focus on expanding the substrate scope of these reactions, improving regioselectivity, and developing enantioselective syntheses to access chiral furo[2,3-c]pyridine derivatives for specific biological applications.
Advanced Functionalization Strategies and Combinatorial Chemistry
To fully harness the potential of the furo[2,3-c]pyridine scaffold, the development of advanced and late-stage functionalization techniques is crucial. These methods allow for the precise modification of the core structure, enabling the fine-tuning of physicochemical properties and biological activity. C-H activation is a particularly promising area, offering the potential to directly introduce functional groups without pre-functionalized starting materials, thereby shortening synthetic routes. researchgate.net
Combinatorial chemistry, a paradigm that focuses on creating large, diverse libraries of related compounds, is set to accelerate the discovery of new furo[2,3-c]pyridine-based molecules. youtube.comfortunejournals.com By systematically varying substituents around the central core, researchers can rapidly generate millions of drug candidates. youtube.com This approach, known as diversity-oriented synthesis, contrasts with traditional synthesis that targets a single molecule. youtube.com When combined with high-throughput screening, combinatorial libraries of furo[2,3-c]pyridines can be efficiently evaluated to identify "hit" compounds with desired properties. fortunejournals.com
Future directions will involve integrating solid-phase synthesis with solution-phase techniques to broaden the scope of accessible reactions and simplify purification. fortunejournals.com The application of flow chemistry could further enhance efficiency and scalability, allowing for the rapid and controlled production of compound libraries for screening campaigns.
Development of Next-Generation Therapeutic Candidates
The furo[2,3-c]pyridine scaffold is a key component in a variety of biologically active molecules, demonstrating its potential in drug development. smolecule.com Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. smolecule.comcolab.ws
For instance, a class of furo[2,3-c]pyridine thiopyrimidines was identified as broad-spectrum non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.org Specifically, the compound PNU-142721 emerged from these studies as a clinical development candidate due to its potent antiviral activity. acs.org In the realm of oncology, furo[2,3-c]pyridine-based indanone oximes have been developed as highly potent and selective inhibitors of the B-Raf kinase, a key target in certain cancers. nih.gov Other related furopyridine isomers have shown promise as inhibitors of kinases like GSK3-β (implicated in diabetes and Alzheimer's disease) and TAK1 (involved in inflammation-related cancers). muni.cz
The development of next-generation therapeutic candidates will involve leveraging this foundation to design molecules with improved potency, selectivity, and pharmacokinetic profiles. A key strategy involves combining the furo[2,3-c]pyridine core with other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov For example, combining the furopyrimidine scaffold with a 1,3,4-thiadiazole (B1197879) moiety has been proposed to enhance anticancer potential by targeting multiple cellular pathways. nih.gov
| Compound Class | Therapeutic Target | Potential Application | Reference |
| Furo[2,3-c]pyridine thiopyrimidines | HIV-1 Reverse Transcriptase | Antiviral (HIV/AIDS) | acs.org |
| Furo[2,3-c]pyridine indanone oximes | B-Raf Kinase | Anticancer | nih.gov |
| Furo[3,2-c]pyridine (B1313802) derivatives | GSK3-β Kinase | Diabetes, Alzheimer's Disease | muni.cz |
| Furo[2,3-b]pyridine (B1315467) derivatives | AKT1, ERα, HER2 | Anticancer (Breast Cancer) | colab.ws |
Integration of Artificial Intelligence and Machine Learning in Furo[2,3-c]pyridine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by dramatically accelerating the drug discovery and development process. researchgate.netmdpi.com These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, making them invaluable for research on furo[2,3-c]pyridine systems. nih.gov
AI/ML algorithms can be applied across the entire discovery pipeline:
Target Identification and Validation: AI can analyze biological data to identify and validate new protein targets for which furo[2,3-c]pyridine derivatives could be effective inhibitors. nih.gov
Virtual Screening: ML models can screen massive virtual libraries of furo[2,3-c]pyridine compounds to predict their binding affinity for a specific biological target, prioritizing a smaller, more promising set of molecules for synthesis and testing. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new furo[2,3-c]pyridine structures optimized for specific properties like high potency and low toxicity. mednexus.org
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the development process and reducing costly late-stage failures. mdpi.com
Investigation of Material Science Applications for Furo[2,3-c]pyridine Systems
Beyond their therapeutic potential, furo[2,3-c]pyridine systems and their isomers possess unique electronic and optical properties that make them attractive candidates for applications in material science. ljmu.ac.ukresearchgate.net The rigid, planar, and electron-rich nature of the fused heterocyclic structure is well-suited for use in organic electronics. ias.ac.insmolecule.com
Research is exploring the use of these compounds in:
Organic Light-Emitting Diodes (OLEDs): Furo[3,2-c]pyridine-based iridium complexes have been synthesized and shown to be highly efficient phosphorescent emitters. bohrium.com By modifying the structure, the emission colors can be tuned across the entire visible spectrum, from greenish-blue to deep-red, demonstrating their potential for use in full-color OLED displays. bohrium.com
Functional Dyes: The structural motif has been considered for developing dyes for applications such as dye-sensitized solar cells. ljmu.ac.uk
Sensors and Catalysts: The unique electronic structure of the furo[2,3-c]pyridine core makes it a promising platform for developing new sensors and catalysts, although research in this area is still in its early stages. smolecule.com
Future research will likely focus on synthesizing new furo[2,3-c]pyridine derivatives with tailored photophysical properties. This includes enhancing quantum yields, improving stability, and tuning emission wavelengths to meet the specific requirements of advanced electronic and photonic devices. The exploration of polymeric materials incorporating the furo[2,3-c]pyridine scaffold could also lead to new functional polymers with novel characteristics.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 7-Chlorofuro[2,3-c]pyridine via cyclization?
Answer:
The synthesis typically involves cyclizing precursors like 2-chloropyridine and furan under basic conditions. A common method uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at elevated temperatures (120–140°C) for 12–24 hours. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of 2-chloropyridine to furan) and inert atmosphere conditions to prevent side reactions . Continuous flow reactors can enhance scalability and reproducibility in industrial settings .
Advanced: How can computational tools predict feasible synthetic routes for this compound?
Answer:
AI-driven retrosynthetic analysis (e.g., using Template_relevance Reaxys or Pistachio models) evaluates reaction feasibility by cross-referencing databases of known heterocyclic syntheses. For example, computational workflows prioritize pathways with high atom economy, such as cyclization over multi-step functionalization. These tools also predict regioselectivity in substitution reactions by modeling electronic effects of the chlorine atom on the fused ring system .
Basic: What analytical techniques confirm the structure and purity of this compound post-synthesis?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and chlorine-induced deshielding effects (e.g., a singlet at δ 8.2 ppm for pyridine protons).
- Mass spectrometry (HRMS) : Confirms molecular weight (153.57 g/mol) and isotopic patterns for chlorine (3:1 ratio for M⁺ and M+2 peaks).
- X-ray crystallography : Resolves fused-ring geometry and bond angles, as demonstrated in crystallographic data for structurally analogous compounds .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies in enzyme inhibition studies (e.g., varying IC₅₀ values for HIV-1 reverse transcriptase) often stem from differences in assay conditions (e.g., buffer pH, temperature). Methodological standardization includes:
- Using isothermal titration calorimetry (ITC) to measure binding affinities under controlled conditions.
- Validating results across multiple cell lines (e.g., chondrocyte vs. macrophage cultures) to assess cell-type specificity .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards).
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Emergency procedures : Immediate rinsing with water for exposed areas and consultation of GHS-aligned safety data sheets (SDS) .
Advanced: What strategies improve regioselectivity in nucleophilic substitution reactions of this compound?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the chlorine-bearing carbon.
- Catalysis : Copper(I) iodide (CuI) promotes Ullmann-type coupling with amines, achieving >90% selectivity for C7-substituted products.
- Temperature control : Lower temperatures (0–25°C) reduce competing side reactions like ring-opening .
Basic: How does the chlorine substituent influence the electronic properties of this compound?
Answer:
The chlorine atom induces electron-withdrawing effects via σ-withdrawal and π-conjugation, lowering the LUMO energy of the fused ring system. This enhances reactivity toward nucleophiles and stabilizes charge-transfer complexes, as evidenced by UV-Vis spectroscopy (λₐᵦₛ at 270 nm) .
Advanced: What computational methods model the interaction of this compound with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., HIV-1 reverse transcriptase) by simulating van der Waals and electrostatic interactions.
- QM/MM simulations : Combine quantum mechanics (for ligand electronic states) and molecular mechanics (for protein flexibility) to refine binding energy calculations .
Basic: What are the key differences between this compound and its methyl-substituted analog?
Answer:
The methyl group in 7-Methylfuro[2,3-c]pyridine introduces steric hindrance, reducing nucleophilic substitution rates compared to the chlorine analog. Electronic differences also alter UV absorption profiles (Δλₐᵦₛ ~15 nm) and pKa values (methyl analog is less acidic) .
Advanced: How can researchers design derivatives of this compound for material science applications?
Answer:
- Functionalization : Introduce electron-deficient groups (e.g., nitro, cyano) to enhance charge transport in organic semiconductors.
- Coordination chemistry : Utilize the pyridine nitrogen as a ligand for transition metals (e.g., Pd or Ru) to create conductive metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
